molecular formula C12H13N3 B1470224 6-Benzyl-2-methylpyrimidin-4-amine CAS No. 1781929-10-9

6-Benzyl-2-methylpyrimidin-4-amine

Cat. No. B1470224
M. Wt: 199.25 g/mol
InChI Key: MRBPYFQMZZZAFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “6-Benzyl-2-methylpyrimidin-4-amine” were not found, pyrimidines can be synthesized through various methods. For instance, they can be prepared by reduction of nitriles and amides with LiAlH4 . Alkylation of ammonia or an alkylamine with an alkyl halide is another method .


Molecular Structure Analysis

Although the exact molecular structure analysis of “6-Benzyl-2-methylpyrimidin-4-amine” was not found, a related study on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine revealed that conformational differences lead to multiple molecules in their respective structures .


Physical And Chemical Properties Analysis

“6-Benzyl-2-methylpyrimidin-4-amine” appears as a white crystalline powder. It has a molecular weight of 276.35 g/mol and a melting point of 232-235 °C.

Scientific Research Applications

Crystal and Molecular Structures

Research on crystal and molecular structures of related compounds has revealed significant insights. The study of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds has shown substantial hydrogen-bonding interactions leading to layered structures in crystal formations. This has implications for understanding conformational differences and stabilization mechanisms in crystal engineering (Odell et al., 2007).

Synthesis and Characterization of Derivatives

The synthesis and characterization of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have shown significant antibacterial and antifungal activity. This highlights the potential of these compounds in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).

Amination Reactions

Amination of dibromopyridines with potassium amide in liquid ammonia has provided a method for producing diaminopyridines or mixtures of these compounds, including a small amount of 4-amino-2-methylpyrimidine. This process sheds light on the influence of substituents on reaction courses, opening avenues for synthesizing novel pyrimidine derivatives (Streef & Hertog, 2010).

Theoretical and Computational Studies

Theoretical and computational studies on related compounds, such as 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives, have explored reaction mechanisms and the effect of substitutions on molecular properties. These studies provide a foundation for designing compounds with desired biological or physical properties (Komkov et al., 2021).

Antitrypanosomal and Antiplasmodial Activities

Novel 2-aminopyrimidine derivatives have been prepared and tested for their in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some compounds exhibited significant antitrypanosomal and antiplasmodial activities, demonstrating the potential of pyrimidine derivatives in treating parasitic diseases (Hoffelner et al., 2020).

Future Directions

While specific future directions for “6-Benzyl-2-methylpyrimidin-4-amine” were not found, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially open up new avenues for the use of compounds like “6-Benzyl-2-methylpyrimidin-4-amine”.

properties

IUPAC Name

6-benzyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBPYFQMZZZAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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